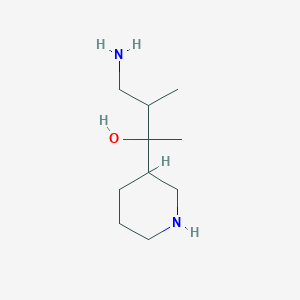
1-Bromo-2-(1-bromopropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring and a propyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromopropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(1-propyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(1-bromopropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Major Products Formed
Substitution: 2-(1-propyl)benzene derivatives with different functional groups.
Oxidation: 2-(1-propyl)benzoic acid or 2-(1-propyl)benzyl alcohol.
Reduction: 2-(1-propyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(1-bromopropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(1-bromopropan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The propyl group can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(1-bromopropyl)benzene: Similar structure but different positioning of bromine atoms.
1-Bromo-2-(1-chloropropan-2-yl)benzene: Chlorine atom instead of bromine.
1-Bromo-2-(1-fluoropropan-2-yl)benzene: Fluorine atom instead of bromine.
Uniqueness
1-Bromo-2-(1-bromopropan-2-yl)benzene is unique due to its specific arrangement of bromine atoms and the propyl group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1-bromo-2-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clave InChI |
MTYNYRRCCANETM-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


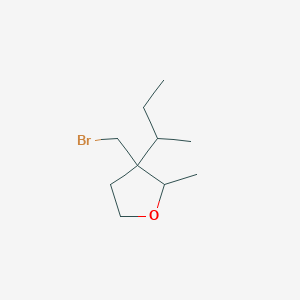
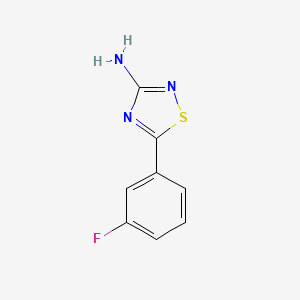
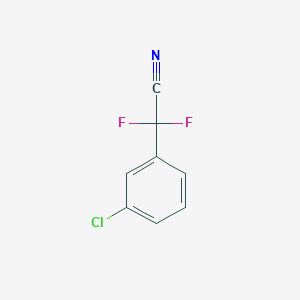
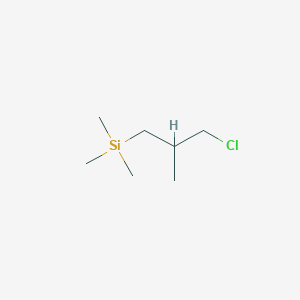
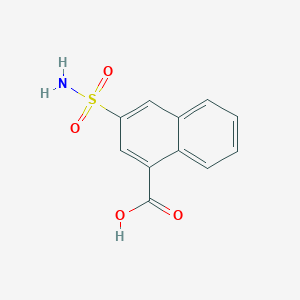
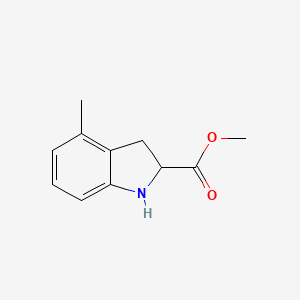
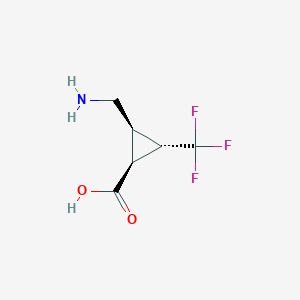
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)


![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)
